(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Description
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a nitrile-substituted α,β-unsaturated carbonyl derivative featuring a benzoxazole heterocycle and a 3,4-dimethoxyphenyl group. This structure combines electron-rich aromatic systems (due to methoxy substituents) with a conjugated enenitrile backbone, which may confer unique electronic and biological properties.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-21-16-8-7-12(10-17(16)22-2)9-13(11-19)18-20-14-5-3-4-6-15(14)23-18/h3-10H,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJMNJEEQNSCL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H14N2O3
- Molecular Weight : 306.32 g/mol
This compound features a benzoxazole ring, a prop-2-enenitrile moiety, and methoxy-substituted phenyl groups, contributing to its unique biological profile.
Anticancer Activity
Research has indicated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. Studies suggest that it may modulate pathways associated with tumor growth and metastasis.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of migration |
Antioxidant Properties
The compound also exhibits notable antioxidant activity:
- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µM |
| ABTS Assay | 70% inhibition at 50 µM |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound:
- Findings : It has been shown to protect neuronal cells from oxidative stress-induced damage by modulating neuroinflammatory pathways.
Case Studies
- Study on Breast Cancer Cells : A study published in Chemical Papers demonstrated that this compound effectively reduced the viability of MCF-7 cells by inducing apoptosis through the activation of caspase pathways .
- Neuroprotection in Animal Models : Another investigation highlighted its protective effects against neurodegeneration in rodent models subjected to oxidative stress. The compound significantly improved cognitive functions and reduced biomarkers of neuronal damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocycles
Compound A : (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile
- Structural Differences: Replaces benzoxazole with benzothiazole (sulfur instead of oxygen) and substitutes the 3,4-dimethoxyphenyl group with a dimethylamino moiety.
- The dimethylamino group introduces basicity, contrasting with the electron-donating methoxy groups in the target compound. Crystallographic studies confirm planar geometries in such systems, which may influence stacking interactions in biological targets .
Compound B : (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide (A63)
- Structural Differences : Replaces the benzoxazole and nitrile groups with an amide linkage and a nitro-substituted phenyl ring.
- The amide group improves solubility compared to the nitrile, which may affect pharmacokinetics .
Compound C : 2-(1,3-Benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Structural Differences : Substitutes the nitrile with a ketone and adds a 3,4,5-trimethoxyphenyl group.
- The trimethoxyphenyl group may augment interactions with tubulin or other cytoskeletal targets, as seen in combretastatin analogs .
Antioxidant and Enzyme Inhibition
- Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3d in ) exhibit strong free radical scavenging (IC₅₀: 8–12 μM) and angiotensin-converting enzyme (ACE) inhibition.
- Compound B (A63) shows moderate tyrosinase inhibition, while benzothiazole derivatives (e.g., Compound A) are unexplored in this context, suggesting a need for targeted assays .
Antiviral and Cytotoxicity
- A benzoxazole-containing derivative in lacks toxicity data, but curcumin analogs in are non-toxic to normal human lung cells (IC₅₀ > 100 μM). The nitrile group in the target compound may introduce metabolic liabilities (e.g., cyanide release), necessitating toxicity profiling .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B (A63) |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (High lipophilicity) | ~2.8 | ~2.5 |
| Solubility (aq.) | Low | Moderate (due to amine) | Moderate (amide) |
| Electron Density | High (methoxy + nitrile) | Moderate (benzothiazole) | Low (nitro group) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
